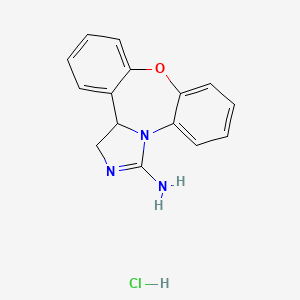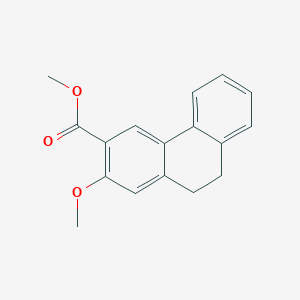
(Z)-2,4-Hexadiene, 2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,4-Hexadiene, 2,4-dimethyl- is an organic compound characterized by the presence of two double bonds and two methyl groups attached to the hexadiene chain. This compound falls under the category of alkenes, which are hydrocarbons containing carbon-carbon double bonds. The “Z” designation indicates the geometric configuration of the double bonds, where the higher priority substituents are on the same side of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-Hexadiene, 2,4-dimethyl- can be achieved through various organic reactions. One common method involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-2,4-Hexadiene, 2,4-dimethyl- may involve catalytic processes such as olefin metathesis. This method utilizes transition metal catalysts, such as ruthenium or molybdenum complexes, to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to optimize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2,4-Hexadiene, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the double bonds into single bonds, forming alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd catalyst
Substitution: Br2 for bromination
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
Wissenschaftliche Forschungsanwendungen
(Z)-2,4-Hexadiene, 2,4-dimethyl- has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry of alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.
Medicine: It may be utilized in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2,4-Hexadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides or diols through the addition of oxygen atoms to the double bonds. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added to the double bonds, converting them into single bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2,4-Hexadiene, 2,4-dimethyl-: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
2,4-Hexadiene: Lacks the methyl groups present in (Z)-2,4-Hexadiene, 2,4-dimethyl-.
2,4-Dimethyl-1,3-butadiene: Contains a different arrangement of double bonds and methyl groups.
Uniqueness
(Z)-2,4-Hexadiene, 2,4-dimethyl- is unique due to its specific geometric configuration and the presence of two methyl groups, which influence its reactivity and properties. This compound’s distinct structure makes it valuable for studying stereochemistry and reaction mechanisms in organic chemistry.
Eigenschaften
| 82937-00-6 | |
Molekularformel |
C8H14 |
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
(4Z)-2,4-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-8(4)6-7(2)3/h5-6H,1-4H3/b8-5- |
InChI-Schlüssel |
KETIPZIBBSVDPW-YVMONPNESA-N |
Isomerische SMILES |
C/C=C(/C)\C=C(C)C |
Kanonische SMILES |
CC=C(C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)






![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
